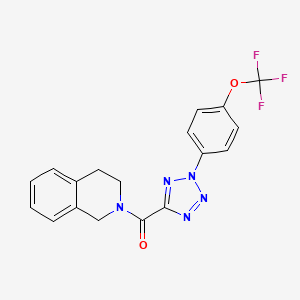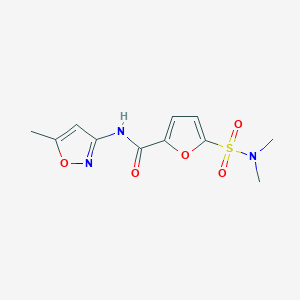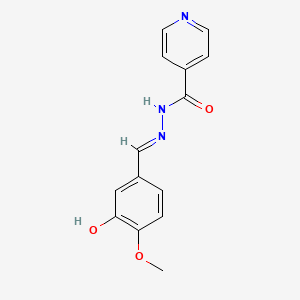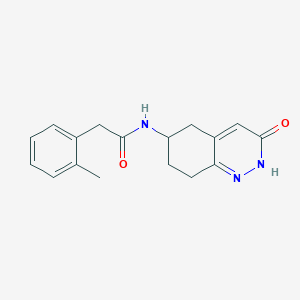
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic compound with interesting pharmacological properties and diverse potential applications. Its structure, containing both an isoquinoline and a tetrazole moiety, suggests its involvement in complex biochemical interactions, making it a candidate for research in various scientific fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the AKR1C3 metabolic pathway . By inhibiting AKR1C3, it disrupts the normal function of this enzyme, which plays a crucial role in steroid metabolism and resistance to chemotherapy in prostate and breast cancer .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
The inhibition of AKR1C3 by this compound disrupts the normal function of the enzyme, potentially affecting steroid metabolism and resistance to chemotherapy in prostate and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with 3,4-dihydroisoquinoline, reacting with an appropriate electrophile to introduce the substituent group, forming the 3,4-dihydroisoquinolin-2(1H)-yl moiety.
Step 2: The tetrazole moiety is introduced by reacting a suitable tetrazole precursor with the intermediate product from step 1 under controlled conditions, such as using a strong base or acid catalyst.
Step 3: The final step involves the coupling of the 2-(4-(trifluoromethoxy)phenyl) group with the tetrazole intermediate to form the target compound. This can be done via a Friedel-Crafts alkylation reaction, using anhydrous conditions and a suitable Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone involves scaling up the laboratory procedures. This requires optimized reaction conditions, such as temperature control, pressure adjustments, and efficient purification techniques like crystallization or chromatography, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various quinoline derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Both aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions, forming derivatives with diverse functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, or alkylating agents.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydro derivatives.
Substitution Products: Various substituted derivatives based on the introduced functional group.
Scientific Research Applications
Chemistry
Catalysis: The compound's unique structure makes it a candidate for use in catalytic reactions.
Synthesis Intermediates: It can serve as an intermediate for the synthesis of more complex molecules.
Biology
Receptor Binding Studies: The compound's interaction with biological receptors can provide insights into receptor-ligand binding mechanisms.
Medicine
Pharmacological Research: Its potential therapeutic properties make it a subject of interest in drug discovery and development, particularly for targeting specific diseases or conditions.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-yl)benzoic acid: Another compound with the isoquinoline moiety, often studied for similar biological activities.
Tetrazole-containing compounds: Such as 5-phenyl-2H-tetrazole, known for their diverse pharmacological properties.
Uniqueness
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of its specific functional groups, allowing it to participate in a wide range of chemical reactions and exhibit distinctive biological activities.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c19-18(20,21)28-15-7-5-14(6-8-15)26-23-16(22-24-26)17(27)25-10-9-12-3-1-2-4-13(12)11-25/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUXFXYWTHXUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2852544.png)


![(5E)-3-(2-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2852549.png)


![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/new.no-structure.jpg)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2852553.png)

![2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2852557.png)
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2852558.png)

![1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852562.png)

